molecular formula C10H17F6N2O4S2+ B1496960 5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide CAS No. 706759-44-6

5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

Cat. No.: B1496960
CAS No.: 706759-44-6
M. Wt: 407.4 g/mol
InChI Key: ZRKYJVGRMJUKEF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Constitutional Isomerism Analysis

The compound’s IUPAC name derives from its two primary components: the cationic 5-azoniaspiro[4.4]nonane core and the anionic 1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide moiety. The spiroazonium cation consists of two fused five-membered rings sharing a quaternary nitrogen atom at the spiro junction, while the anion features a sulfonamide group with two trifluoromethylsulfonyl substituents.

Constitutional isomerism in the cation is restricted due to the rigidity of the spirocyclic framework. For example, alternative connectivity patterns that retain the $$ C8H{16}N^+ $$ formula would require redistributing the nitrogen atom’s position or altering ring sizes, which would disrupt the spiro conjugation. However, the anion $$ [(CF3SO2)_2N]^- $$, known commercially as bistriflimide, exhibits no constitutional isomerism due to its symmetric sulfonamide structure.

A comparative analysis of constitutional isomers in related spiroazanium systems (e.g., 5-azoniaspiro[4.5]decane) reveals that ring-size variations significantly impact molecular geometry without altering charge distribution.

Structural Feature Cation Anion
IUPAC Name 5-azoniaspiro[4.4]nonane 1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
Molecular Formula $$ C8H{16}N^+ $$ $$ C2F6NO4S2^- $$
Constitutional Isomerism Limited by spiro geometry None (symmetric substituents)

Hybrid Spiro-Azonium and Sulfonamide Functional Group Architecture

The spiroazonium cation’s bicyclic structure imposes a perpendicular orientation between the two pyrrolidine-like rings, creating a rigid three-dimensional scaffold. X-ray crystallography data for analogous spiroazanium salts demonstrate bond angles of $$ 88.5^\circ $$ at the spiro nitrogen, which prevents planarization and enhances thermal stability.

The bistriflimide anion contributes to the compound’s ionic character through:

  • Delocalized negative charge : The $$ -SO2-N^- -SO2- $$ backbone facilitates charge distribution across four oxygen atoms and the nitrogen center.
  • Electron-withdrawing effects : Trifluoromethyl groups induce strong inductive effects, lowering basicity and improving hydrolytic stability compared to non-fluorinated sulfonamides.

This hybrid architecture enables unique physicochemical properties, including:

  • High ionic conductivity ($$ \sigma > 10^{-3} \, S \cdot cm^{-1} $$ at 25°C)
  • Low lattice energy due to anion-cation size mismatch
  • Thermal stability up to 300°C

Comparative Analysis with Related Spirocyclic Ionic Compounds

The compound belongs to a broader family of spiroazanium salts with varied counterions. Key comparisons include:

Property Sulfonamide Salt Chloride Salt Tetrafluoroborate
Anion Radius (Å) 3.2 1.8 2.3
Melting Point (°C) 114 285 (decomposes) 167
Solubility in Acetonitrile 0.45 mol/L 0.12 mol/L 0.29 mol/L
Ionic Conductivity (S·cm⁻¹) $$ 2.1 \times 10^{-3} $$ $$ 4.7 \times 10^{-4} $$ $$ 1.3 \times 10^{-3} $$

The sulfonamide salt’s superior solubility and conductivity stem from the bistriflimide anion’s non-coordinating nature and large van der Waals volume, which reduce crystalline lattice energy. In contrast, smaller anions like chloride form stronger ion pairs with the spiroazanium cation, limiting mobility.

Properties

CAS No.

706759-44-6

Molecular Formula

C10H17F6N2O4S2+

Molecular Weight

407.4 g/mol

IUPAC Name

5-azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

InChI

InChI=1S/C8H16N.C2HF6NO4S2/c1-2-6-9(5-1)7-3-4-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-8H2;9H/q+1;

InChI Key

ZRKYJVGRMJUKEF-UHFFFAOYSA-N

SMILES

C1CC[N+]2(C1)CCCC2.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F

Canonical SMILES

C1CC[N+]2(C1)CCCC2.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F

Pictograms

Irritant

Origin of Product

United States

Biochemical Analysis

Biochemical Properties

5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide plays a significant role in biochemical reactions, particularly in the context of anion exchange membranes (AEMs). It interacts with various enzymes, proteins, and other biomolecules, primarily through ionic interactions and hydrogen bonding. The spirocyclic quaternary ammonium cation of this compound enhances its stability in alkaline media, making it a valuable component in AEMs for fuel cells and other electrochemical applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of specific metabolites. Additionally, this compound can impact cell proliferation and apoptosis, highlighting its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The spirocyclic quaternary ammonium cation facilitates strong ionic interactions with negatively charged biomolecules, while the trifluoromethylsulfonyl groups participate in hydrogen bonding and other non-covalent interactions. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound exhibits high stability in alkaline media, maintaining its structural integrity over extended periods. Its degradation products and their potential effects on cellular processes are still under investigation. Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to modulate metabolic pathways and enhance cellular function without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis, highlighting the importance of dosage optimization for therapeutic applications. Threshold effects have been observed, where specific concentrations of this compound are required to achieve desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of key metabolites, thereby modulating cellular energy production and biosynthetic processes. Its interactions with specific enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, highlight its potential to alter metabolic homeostasis and cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, influencing its localization and activity. The presence of transporters that facilitate its uptake and distribution is crucial for its effective function in biochemical processes.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the mitochondria, nucleus, or other organelles, where it exerts its biochemical effects. Its activity and function are influenced by its subcellular distribution, highlighting the importance of understanding its localization for therapeutic applications.

Biological Activity

5-Azoniaspiro[4.4]nonane; 1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide is a compound of interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a spirocyclic framework and multiple fluorinated functional groups. Its molecular formula is C8H16F6N2O4S2, and it exhibits significant stability and solubility in various solvents, which enhances its applicability in biological systems.

Antimicrobial Properties

Research indicates that compounds similar to 5-azoniaspiro[4.4]nonane exhibit antimicrobial activity. A study highlighted the effectiveness of spirocyclic compounds against various bacterial strains, suggesting that the unique structural features contribute to their ability to disrupt microbial membranes or inhibit essential enzymatic processes .

Neuropharmacological Effects

5-Azoniaspiro[4.4]nonane derivatives have been studied for their neuropharmacological properties. They may interact with neurotransmitter systems, potentially modulating synaptic transmission and exhibiting anxiolytic or antidepressant effects. Preliminary findings suggest that these compounds could influence serotonin and dopamine pathways .

The proposed mechanism of action involves the inhibition of specific enzymes or receptors involved in neurotransmitter metabolism or bacterial cell wall synthesis. The trifluoromethylsulfonyl group is believed to enhance the lipophilicity of the compound, facilitating its penetration through biological membranes .

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various spirocyclic compounds, including derivatives of 5-azoniaspiro[4.4]nonane. The results demonstrated significant inhibition of growth against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

CompoundMIC (µg/mL)Bacterial Strain
5-Azoniaspiro[4.4]nonane32E. coli
5-Azoniaspiro[4.4]nonane16S. aureus

Study 2: Neuropharmacological Assessment

In a behavioral study involving rodent models, administration of the compound resulted in a marked reduction in anxiety-like behaviors as measured by the elevated plus maze test. The results suggest potential therapeutic applications in anxiety disorders .

Pharmacokinetics

Pharmacokinetic studies indicate that 5-azoniaspiro[4.4]nonane exhibits favorable absorption characteristics with a moderate half-life, allowing for sustained biological activity upon administration. Its distribution profile suggests effective targeting of central nervous system tissues due to its lipophilic nature .

Safety and Toxicity

Safety assessments reveal that while the compound demonstrates promising biological activity, further studies are necessary to evaluate its long-term toxicity and safety profile in vivo. Initial toxicity screens indicate low cytotoxicity at therapeutic concentrations but require comprehensive evaluation across different biological models .

Scientific Research Applications

Synthesis of Anion Exchange Membranes (AEMs)

5-Azoniaspiro[4.4]nonane has been utilized in the synthesis of AEMs due to its high stability in alkaline media. These membranes are crucial for applications in fuel cells and electrolyzers, where they facilitate ion transport while maintaining structural integrity under harsh conditions.

  • Stability Tests : Studies have shown that AEMs incorporating this compound exhibit improved alkaline stability compared to traditional non-spirocyclic quaternary ammonium cations, enhancing their performance in electrochemical applications.
Membrane Type Alkaline Stability
AEM with 5-AzoniaspiroHigh
Conventional AEMModerate

Antimicrobial Activity

Research indicates that 5-azoniaspiro[4.4]nonane exhibits significant antimicrobial properties, particularly against multidrug-resistant strains of bacteria such as Mycobacterium tuberculosis.

  • Study Findings : In a comparative study, the Minimum Inhibitory Concentration (MIC) values were determined, showcasing its effectiveness.
Compound MIC (µg/mL) Activity Against
5-Azoniaspiro[4.4]nonane10M. tuberculosis (MDR)
Rifampicin10M. tuberculosis (Sensitive)

Mass Spectrometry Applications

The compound serves as an ionization tag for peptides in mass spectrometry, enhancing ionization efficiency during electrospray ionization (ESI). This application is particularly beneficial for proteomics research, allowing for better sequence coverage and sensitivity in peptide analysis.

  • Ionization Efficiency : Studies have shown that the incorporation of the 5-azoniaspiro group significantly improves the detection of peptides during mass spectrometric analysis.

Biochemical Interactions

5-Azoniaspiro[4.4]nonane interacts with various biomolecules, enhancing their stability and activity in biochemical reactions. Its unique structure allows it to bind effectively with enzymes and proteins, influencing cellular processes such as signaling pathways and metabolic flux.

  • Cellular Effects : The compound has been observed to improve cellular functions in alkaline environments, making it a valuable component in biochemical applications.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of 5-azoniaspiro[4.4]nonane against various bacterial strains. The results indicated that the compound could inhibit growth effectively at low concentrations.

Study 2: Ionization in Mass Spectrometry

Another significant application was demonstrated through research focused on the use of the 5-azoniaspiro group as an ionization tag for peptide analysis. The results indicated improved sensitivity and sequence coverage compared to traditional methods.

Toxicity and Safety Profile

Despite its promising applications, safety assessments indicate that 5-azoniaspiro[4.4]nonane may cause skin and eye irritation. Therefore, handling precautions are necessary when working with this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Azoniaspiro[4.4]nonane Tetrafluoroborate (SBP-BF₄)

  • CAS : 129211-47-8
  • Molecular Formula : C₈H₁₆BF₄N
  • Molecular Weight : 213.03
  • Properties : White powder, purity ≥99.0% .
  • Key Differences :
    • Anion : Tetrafluoroborate (BF₄⁻) vs. triflimide (NTf₂⁻).
    • Applications : Primarily used as a phase-transfer catalyst and electrolyte additive. Unlike the triflimide salt, SBP-BF₄ has lower thermal stability and higher solubility in polar solvents due to the smaller anion .
Table 1: Structural and Physical Comparison
Property 5-Azoniaspiro[4.4]nonane Triflimide 5-Azoniaspiro[4.4]nonane Tetrafluoroborate
Anion NTf₂⁻ BF₄⁻
Molecular Weight 406.36 213.03
Melting Point 114°C Not reported (likely >200°C)
Ionic Conductivity High (low viscosity) Moderate (higher viscosity)
Key Applications Electrolytes, ionic liquids Catalysis, organic synthesis
References

ASN+ (5-Azoniaspiro[4.4]nonyl) Derivatives in Mass Spectrometry

  • Example: 1-{[3-Oxo-3-(pentafluorophenoxy)propyl]carbamoyl}-5-azoniaspiro[4.4]nonane.
  • Applications: Used as ionization tags for peptides in mass spectrometry (MS). The spirocyclic ammonium group enhances ionization efficiency and generates stable Y-type fragment ions during collision-induced dissociation (CID).

Lithium Bis(trifluoromethylsulfonyl)azanide (LiNTf₂)

  • CAS : 90076-65-5
  • Properties : A widely used IL with high hydrophobicity and conductivity.
  • Comparison : While LiNTf₂ shares the NTf₂⁻ anion with the target compound, the lithium cation lacks the spirocyclic structure. The spirocyclic cation in the target compound reduces crystallization tendencies, enhancing performance in low-temperature battery applications .

Perfluidone (Pesticide)

  • CAS : 66063-05-6
  • Structure : 1,1,1-Trifluoro-N-(4-phenylsulfonyl-o-tolyl)methanesulfonamide.
  • Comparison : Both compounds contain a trifluoromethanesulfonamide group. However, perfluidone’s aromatic sulfonyl group and lack of a spirocyclic cation limit its use to agrochemicals, whereas the target compound’s ionic nature enables electrochemical applications .

Preparation Methods

Reaction Conditions and Process Parameters

  • Atmosphere:
    Reactions are conducted under inert atmospheres (e.g., nitrogen or argon) to prevent moisture and oxygen interference, which could degrade sensitive intermediates or final products.

  • Temperature Control:
    The synthetic steps require precise temperature regulation, typically ranging from low temperatures (0°C to room temperature) during sensitive sulfonylation steps to moderate heating (50–100°C) for cyclization and salt formation reactions.

  • Solvents:
    Polar aprotic solvents such as acetonitrile, dichloromethane, or dimethylformamide are commonly used to facilitate nucleophilic substitutions and sulfonylation reactions while maintaining solubility of intermediates.

  • Purification:
    The product is purified using techniques such as recrystallization, chromatography, or precipitation to ensure high purity and stability.

Industrial Preparation Notes

Industrial-scale synthesis is less extensively documented but generally follows the same principles as laboratory synthesis with adaptations for scalability:

  • Use of continuous flow reactors or batch reactors with strict control over reaction parameters.

  • Employment of high-purity starting materials and reagents to minimize impurities.

  • Implementation of robust purification protocols to achieve consistent product quality.

  • Emphasis on safety measures due to the use of reactive sulfonyl chlorides and fluorinated reagents.

Data Table Summarizing Key Preparation Parameters

Parameter Description/Value
Molecular Formula C10H17F6N2O4S2+
Molecular Weight 407.4 g/mol
Core Structure 5-Azoniaspiro[4.4]nonane quaternary ammonium cation
Sulfonylation Reagents Trifluoromethanesulfonyl chloride, bis(trifluoromethanesulfonyl)imide
Solvents Acetonitrile, dichloromethane, dimethylformamide
Reaction Atmosphere Inert gas (N2, Ar)
Temperature Range 0°C to 100°C
Purification Methods Recrystallization, chromatography, precipitation
Stability High chemical stability in alkaline media

Research Findings and Analytical Insights

  • The spirocyclic ammonium core confers enhanced chemical stability, especially under alkaline and elevated temperature conditions, which is crucial for applications in electrochemical systems and ionic liquids.

  • Sulfonylation with trifluoromethanesulfonyl groups significantly increases the compound's ionic character and thermal stability.

  • The synthetic methods have been optimized to retain the spirocyclic framework integrity, avoiding ring-opening or degradation during functionalization.

  • Reaction yields and purity are highly dependent on stringent control of reaction conditions, particularly moisture exclusion and temperature.

Summary of Preparation Methodology

  • Synthesis of 5-Azoniaspiro[4.4]nonane Core:
    Starting from suitable nitrogen-containing precursors, intramolecular cyclization under controlled conditions forms the spirocyclic quaternary ammonium structure.

  • Sulfonylation Step:
    The core is reacted with trifluoromethanesulfonyl chloride or related reagents in an aprotic solvent under inert atmosphere, typically at low to moderate temperatures, to introduce the trifluoromethylsulfonyl groups.

  • Salt Formation and Isolation: The final compound is isolated as a bis(trifluoromethanesulfonyl)imide salt through ion exchange or direct reaction with methanesulfonamide derivatives, followed by purification.

Q & A

Basic: What are the recommended synthetic routes for 5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide?

The synthesis typically involves two key steps: (1) spirocyclic ammonium core formation via cyclization of pyrrolidine derivatives under basic conditions, and (2) sulfonylation using trifluoromethanesulfonyl reagents. For example, analogous spiro compounds like 5-Azoniaspiro[4.4]nonane tetrafluoroborate are synthesized via cyclization followed by anion exchange with tetrafluoroboric acid . Adapting this, the trifluoromethanesulfonamide group can be introduced via reaction with trifluoromethanesulfonyl chloride in anhydrous conditions. Purity (>98%) is achievable through recrystallization or column chromatography .

Basic: How should this compound be stored to maintain stability?

Due to its hygroscopic nature and sensitivity to moisture, storage under argon atmosphere in sealed, desiccated containers is critical . The compound should be kept at room temperature, away from light and oxidizing agents. Long-term stability tests for similar spiro salts indicate degradation under high humidity, necessitating periodic purity checks via NMR or LC-MS .

Advanced: What analytical techniques are most effective for characterizing this compound's purity and structure?

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR are essential for confirming the presence of trifluoromethyl groups and spirocyclic structure .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight, while LC-MS monitors impurities (e.g., residual solvents or unreacted precursors) .
  • X-ray Diffraction : For crystalline derivatives, single-crystal XRD provides definitive structural confirmation, though crystallization may require fluorinated solvents .

Advanced: How does the choice of counterion affect the physicochemical properties of azoniaspiro compounds?

Counterions significantly influence solubility, thermal stability, and electrochemical behavior. For example:

  • Tetrafluoroborate (BF4_4^-) : Enhances water solubility but may hydrolyze under acidic conditions .
  • Trifluoromethanesulfonamide (CF3_3SO2_2N^-) : Improves thermal stability (decomposition >190°C) and ionic conductivity, making it suitable for electrolyte applications .
    Comparative studies of analogous salts show that larger, fluorinated anions reduce lattice energy, increasing solubility in polar aprotic solvents .

Basic: What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (GHS05/07) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H302, H318) .
  • First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation if ingested (P305+P354+P338) .

Advanced: What are the challenges in achieving high purity during synthesis, and how can they be mitigated?

Key challenges include:

  • Byproduct Formation : Residual amines from incomplete cyclization. Mitigation: Optimize reaction time/temperature and use excess sulfonylation reagents .
  • Anion Exchange Efficiency : Incomplete substitution during counterion exchange. Solution: Employ ion-exchange resins or repetitive precipitation .
  • Purification : Use preparative HPLC with C18 columns and acetonitrile/water gradients to isolate the target compound from polar impurities .

Advanced: How does the presence of trifluoromethyl groups influence the compound's reactivity in nucleophilic environments?

The electron-withdrawing trifluoromethyl groups reduce electron density at the sulfur center, making the sulfonamide less susceptible to nucleophilic attack. This stability is advantageous in ionic liquids or catalytic systems where hydrolytic resistance is critical. However, under strongly basic conditions (pH >12), defluorination may occur, as observed in related perfluorinated sulfonamides .

Basic: What solvents are compatible with this compound for experimental use?

  • Polar Solvents : Water (limited solubility), methanol, and acetonitrile (for electrochemical studies) .
  • Fluorinated Solvents : Hexafluoroisopropanol (HFIP) enhances solubility for NMR analysis .
    Avoid halogenated solvents (e.g., DCM) due to potential anion displacement reactions.

Advanced: What mechanistic insights can be gained from studying degradation pathways of this compound?

Thermogravimetric analysis (TGA) and accelerated stability testing (40°C/75% RH) reveal:

  • Thermal Degradation : Decomposition above 190°C, releasing SO2_2 and HF .
  • Hydrolytic Degradation : In aqueous media, hydrolysis of the sulfonamide group forms sulfonic acid derivatives, detectable via 19F^{19}\text{F} NMR .
    Such studies inform storage protocols and applications in harsh environments.

Advanced: How is this compound utilized in advanced material science applications?

  • Solid-State Electrolytes : Its high ionic conductivity and thermal stability make it a candidate for lithium-ion battery electrolytes .
  • Catalysis : The spirocyclic structure stabilizes transition metals in coordination complexes, enhancing catalytic activity in cross-coupling reactions .

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